molecular formula C21H15N5O2 B11096874 1-Amino-3-(2,4-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

1-Amino-3-(2,4-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Cat. No.: B11096874
M. Wt: 369.4 g/mol
InChI Key: YNENIBSQQRUPFN-UHFFFAOYSA-N
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Description

1-AMINO-2-CYANO-3-(2,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a][1,3]benzimidazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as amino, cyano, and methoxy enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 1-AMINO-2-CYANO-3-(2,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3]Benzimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.

    Cyano Group Addition: Cyanation reactions using reagents like cyanogen bromide or sodium cyanide.

    Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-AMINO-2-CYANO-3-(2,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert cyano groups to amines.

    Hydrolysis: Hydrolysis of the cyano group can yield carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-AMINO-2-CYANO-3-(2,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-AMINO-2-CYANO-3-(2,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-AMINO-2-CYANO-3-(2,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE include other pyrido[1,2-a][1,3]benzimidazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 1-AMINO-2-CYANO-3-(2,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific functional groups, which confer distinct reactivity and biological activity.

Some similar compounds include:

  • 1-AMINO-2-CYANO-3-(2,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL METHYL
  • 1-AMINO-2-CYANO-3-(2,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL ETHYL

These compounds can be compared based on their chemical structure, reactivity, and biological activities to highlight the unique properties of 1-AMINO-2-CYANO-3-(2,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE.

Properties

Molecular Formula

C21H15N5O2

Molecular Weight

369.4 g/mol

IUPAC Name

1-amino-3-(2,4-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

InChI

InChI=1S/C21H15N5O2/c1-27-12-7-8-13(18(9-12)28-2)19-14(10-22)20(24)26-17-6-4-3-5-16(17)25-21(26)15(19)11-23/h3-9H,24H2,1-2H3

InChI Key

YNENIBSQQRUPFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OC

Origin of Product

United States

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